N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide is a complex organic compound characterized by its triazine core and multiple aromatic amine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2,4-dimethylaniline to form the intermediate 4,6-bis(2,4-dimethylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-methylphenylglycinamide under controlled conditions to yield the final product. The reactions are usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with the use of catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The aromatic amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various substituted triazines, nitroso derivatives, and hydrogenated compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine core and aromatic amine groups enable it to form stable complexes with metal ions or to inhibit enzyme activity by binding to active sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects[6][6].
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide
- N-(2,4,6-Trimethylphenyl)formamide
- N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]benzamide
Uniqueness
Compared to similar compounds, N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)glycinamide stands out due to its unique triazine core, which imparts distinct chemical reactivity and stability. Its multiple aromatic amine substituents also enhance its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C28H31N7O |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H31N7O/c1-17-6-10-22(11-7-17)30-25(36)16-29-26-33-27(31-23-12-8-18(2)14-20(23)4)35-28(34-26)32-24-13-9-19(3)15-21(24)5/h6-15H,16H2,1-5H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
HYQFXQTUDROMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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